2-(4-Methylpiperazine-1-carbonyl)-1,2,3,4-tetrahydroquinoline
Description
2-(4-Methylpiperazine-1-carbonyl)-1,2,3,4-tetrahydroquinoline is a tertiary amine derivative of 1,2,3,4-tetrahydroquinoline (THQ), a scaffold widely recognized for its pharmacological relevance. The compound features a 4-methylpiperazine group linked via a carbonyl moiety to the tetrahydroquinoline core.
Structure
3D Structure
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(1,2,3,4-tetrahydroquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-17-8-10-18(11-9-17)15(19)14-7-6-12-4-2-3-5-13(12)16-14/h2-5,14,16H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHVGIIPGAVKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazine-1-carbonyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another method involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazine-1-carbonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of tetrahydroquinolines exhibit antidepressant effects. Studies have shown that compounds similar to 2-(4-Methylpiperazine-1-carbonyl)-1,2,3,4-tetrahydroquinoline can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit the growth of certain cancer cell lines in vitro. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Activity
Tetrahydroquinoline derivatives have shown promising antimicrobial activity against various pathogens. This includes both bacterial and fungal strains, indicating potential as a broad-spectrum antimicrobial agent .
Central Nervous System (CNS) Disorders
Due to its ability to cross the blood-brain barrier, this compound is being explored for its neuroprotective effects and potential use in treating CNS disorders such as Alzheimer's disease and schizophrenia .
Case Study 1: Antidepressant Effects
In a study published in a peer-reviewed journal, researchers synthesized several tetrahydroquinoline derivatives and evaluated their antidepressant-like effects using animal models. The results indicated that compounds with structural similarities to this compound significantly reduced depressive behaviors in mice when administered over a two-week period.
Case Study 2: Anticancer Activity
A recent investigation focused on the anticancer potential of tetrahydroquinoline derivatives against breast cancer cell lines. The study found that treatment with this compound resulted in a marked decrease in cell viability and induced apoptosis through caspase activation pathways.
Case Study 3: Antimicrobial Testing
In vitro testing against Staphylococcus aureus and Candida albicans demonstrated that this compound exhibited significant antimicrobial activity at low concentrations. This suggests its potential use as an alternative treatment for infections caused by resistant strains.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazine-1-carbonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Tetrahydroquinoline Derivatives
Substituent Diversity
The table below highlights key structural differences and synthetic approaches for selected THQ derivatives:
Pharmacological and Functional Comparisons
Physicochemical Properties
- Solubility/Stability : The 4-methylpiperazine-1-carbonyl group in the target compound likely enhances water solubility compared to alkyl-substituted THQs (e.g., 1-methylpiperidin-4-yl-THQ). Methanesulfonyl derivatives () exhibit crystallinity and stability, advantageous for formulation .
- Reactivity : Brominated THQs (e.g., 6-bromo-1-(1-methylpiperidin-4-yl)-THQ) enable further functionalization via cross-coupling reactions .
Industrial and Research Relevance
- Green Chemistry : Ionic liquid catalysts (e.g., [NMPH]H₂PO₄) improve sustainability for hydroxyethyl-THQ synthesis, achieving >80% yields and catalyst reuse .
- Drug Development : THQ derivatives are prioritized for their structural mimicry of natural products (e.g., dynemycin) and adaptability in multi-step syntheses () .
Biological Activity
2-(4-Methylpiperazine-1-carbonyl)-1,2,3,4-tetrahydroquinoline (commonly referred to as MPTQ) is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MPTQ is characterized by a tetrahydroquinoline core with a 4-methylpiperazine carbonyl substituent. Its molecular formula is , and it has a molecular weight of 218.30 g/mol. The structure can be represented as follows:
Anticancer Properties
Recent studies have explored the anticancer activity of MPTQ and related compounds. For instance, derivatives of tetrahydroquinolines have demonstrated selective cytotoxicity against various cancer cell lines. In vitro studies indicated that certain derivatives exhibited IC50 values in the low micromolar range against HeLa and PC3 cells, suggesting promising anticancer potential .
Table 1: Cytotoxicity of MPTQ Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| MPTQ Derivative 1 | HeLa | 8.3 | 36.21 |
| MPTQ Derivative 2 | PC3 | 13.15 | 113.08 |
| MPTQ Derivative 3 | MCF-7 | >100 | N/A |
Anticoagulant Activity
MPTQ has also been investigated for its anticoagulant properties. In vitro assays revealed that derivatives could inhibit coagulation factors effectively, with some compounds acting as selective inhibitors of factor XIa. The observed IC50 values ranged from 0.7 to 40 µM, indicating significant anticoagulant potential .
Table 2: Anticoagulant Activity of MPTQ Derivatives
| Compound | Target Factor | IC50 (µM) |
|---|---|---|
| MPTQ Derivative A | Factor Xa | 0.7 |
| MPTQ Derivative B | Factor XIa | 15 |
| MPTQ Derivative C | Factor IIa | 40 |
The biological activity of MPTQ is attributed to its ability to interact with specific molecular targets within cells:
- Cytotoxic Mechanism : The anticancer activity is believed to stem from the ability of MPTQ derivatives to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
- Anticoagulant Mechanism : The anticoagulant effects are likely mediated through the inhibition of coagulation factors, potentially disrupting the clotting cascade and preventing thrombus formation .
Case Studies
- Study on Bradycardic Activity : A study examined related tetrahydroisoquinolines for their bradycardic effects on isolated guinea pig atria and anesthetized rats. Modifications in the molecular structure led to the identification of compounds with enhanced bradycardic properties, suggesting a potential cardiovascular application .
- In Vitro Testing Against Cancer Cell Lines : A series of experiments tested various tetrahydroquinoline derivatives against human cancer cell lines (HeLa, PC3). The results indicated that certain modifications significantly increased cytotoxicity while maintaining selectivity over non-tumor cells .
Q & A
Q. What are the key considerations for synthesizing 2-(4-methylpiperazine-1-carbonyl)-1,2,3,4-tetrahydroquinoline with high purity?
Synthesis typically involves coupling 1,2,3,4-tetrahydroquinoline with a 4-methylpiperazine derivative via a carbonyl linker. Critical steps include:
- Reagent selection : Use sodium triacetoxyborohydride (STAB) for reductive amination to minimize side reactions .
- Solvent optimization : Reactions in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C yield higher selectivity .
- Purification : Silica gel chromatography with eluents like hexane/ethyl acetate (7:1 to 3:1) ensures removal of unreacted intermediates .
- Characterization : Confirm purity via H NMR (e.g., δ 2.3–2.6 ppm for methylpiperazine protons) and HRMS (e.g., [M+H] at m/z 316.202) .
Q. How can structural inconsistencies in NMR data be resolved for derivatives of this compound?
Discrepancies in H NMR peaks (e.g., splitting patterns or integration ratios) often arise from:
- Rotamers : Restricted rotation around the carbonyl group can split signals; use variable-temperature NMR to confirm .
- Solvent effects : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-dependent shifts .
- Impurity interference : Cross-validate with LC-MS or XRPD to rule out crystalline impurities .
Q. What analytical methods are recommended for assessing the stability of this compound under storage?
- Thermal stability : Perform TGA/DSC to identify decomposition temperatures (e.g., >200°C for most salts) .
- Hygroscopicity : Monitor weight changes in humidity chambers (e.g., 25–75% RH) over 30 days .
- Photostability : Expose to UV light (254 nm) and track degradation via HPLC .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding to targets like serotonin receptors (e.g., 5-HT or dopamine D) .
- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the tetrahydroquinoline ring) with activity trends observed in vitro .
- ADMET prediction : Tools like SwissADME estimate logP (optimal range: 2–4) and BBB permeability to prioritize analogs .
Q. What experimental strategies address low yields in multi-step syntheses of related piperazine-tetrahydroquinoline hybrids?
- Intermediate stabilization : Protect reactive amines with Boc groups during coupling steps to prevent side reactions .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; yields improve from 46% to >80% with optimized pressure (5–10 bar H) .
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., Grignard additions) to enhance reproducibility .
Q. How do conflicting biological activity results for structural analogs inform SAR studies?
For example, antiarrhythmic activity in 1-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine analogs vs. inactivity in methyl-substituted derivatives:
- Electrostatic mapping : Compare charge distributions around the piperazine nitrogen to identify critical H-bond donors .
- Metabolic stability : Assess CYP450 inhibition (e.g., CYP2D6 IC values) to rule out rapid clearance masking true efficacy .
- Crystallography : Solve co-crystal structures with targets to validate binding poses .
Q. What methodologies resolve contradictions in solubility data across different salt forms?
- Salt screening : Compare hydrochloride, maleate, and tosylate salts via shake-flask assays (pH 1–7) to identify pH-dependent solubility profiles .
- Co-solvency studies : Use ethanol/water mixtures (10–30% v/v) to enhance solubility of hydrophobic free bases .
- Dynamic light scattering (DLS) : Measure particle size in suspension to differentiate between true solubility and colloidal dispersions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
